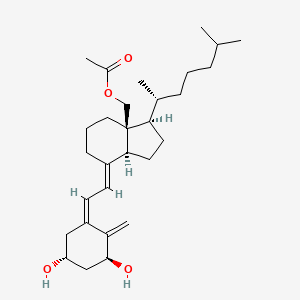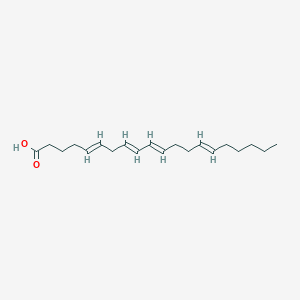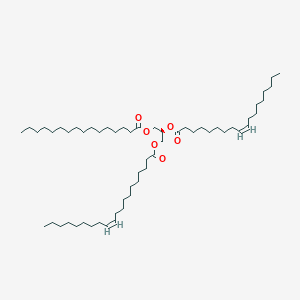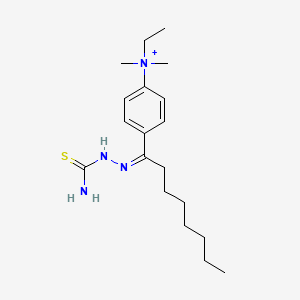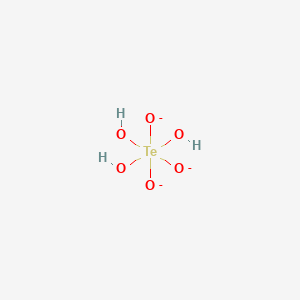
Orthotellurate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Orthotellurate(3-) is an orthotellurate ion. It is a conjugate base of an orthotellurate(2-). It is a conjugate acid of an orthotellurate(4-).
Scientific Research Applications
Superstructures in Oxides : Orthotellurates of strontium and barium have been synthesized, exhibiting unique superstructures. These materials are described as pseudo-cubic close-packing of [TeO6]6– octahedra, with their structures offering insights into crystallography and materials science (Stöger, Weil, & Zobetz, 2010).
Material Synthesis and Properties : The synthesis and investigation of A3TeO6 oxides, which include Mn, Co, Ni, reveal important information on the structural series of magnesium orthotellurate. This research provides valuable insights into the thermal capacity, magnetization, and dielectric properties of these ceramics (Golubko et al., 2010).
Antioxidant Characteristics : Research shows that modifying 3-tert-butyl-4-hydroxyanisole (BHA) with an octyltelluro group significantly enhances its antioxidant characteristics, offering potential for improved material stability in various applications (Johansson et al., 2010).
Electrolytic Deposition in Coatings : Orthotelluric acid, derived from sodium tellurate, has been used in manganese electrolyte for electrodeposition. This has implications in the development of coatings and materials science, particularly in the efficiency and composition of electrodeposited layers (Galvanauskaitė, Griškonis, & Sulcius, 2016).
Thin Film Structural Properties : The structural properties of TeO2-ZnO thin films, influenced by oxygen concentrations and annealing, have been studied. This research highlights the role of orthotellurate anions in the growth of these films and their potential applications in nanotechnology (Bontempo, dos Santos Filho, & Kassab, 2020).
Stability of Hypervalent Tellurium Compounds : A study on the stability of hypervalent tellurium compounds in aqueous solutions, including organotellurium derivatives, provides essential information on their applicability in biological and chemical studies (Princival et al., 2017).
Crystal Structures in Polytypes : Investigations into synthetic and natural forms of tricopper orthotellurate reveal insights into polytypism and crystal structures, which are crucial for understanding the material properties in various applications (Missen et al., 2022).
Multiferroic Properties : The study of Mn3TeO6 orthotellurate type multiferroic compound, synthesized by solid-state reaction, provides valuable data on its structural and electrical properties, relevant for material science and engineering (Sondarva & Shah, 2021).
properties
Product Name |
Orthotellurate(3-) |
|---|---|
Molecular Formula |
H3O6Te-3 |
Molecular Weight |
226.6 g/mol |
InChI |
InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-3 |
InChI Key |
FXADMRZICBQPQY-UHFFFAOYSA-K |
Canonical SMILES |
O[Te](O)(O)([O-])([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



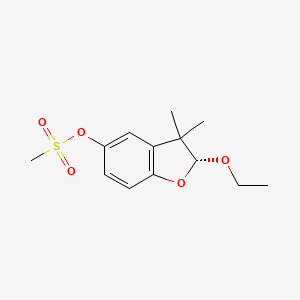
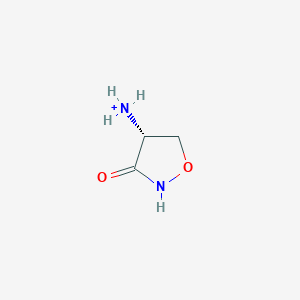
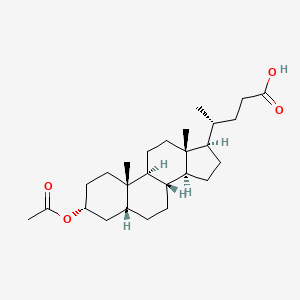
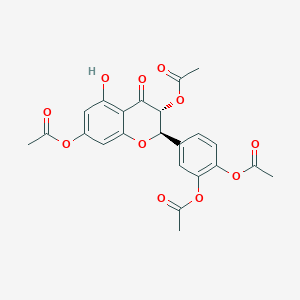
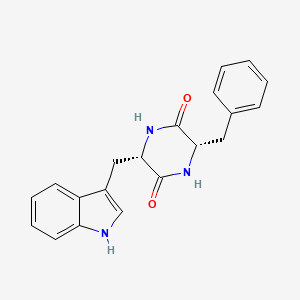
![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)
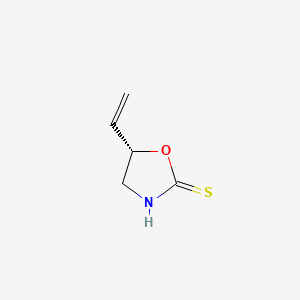
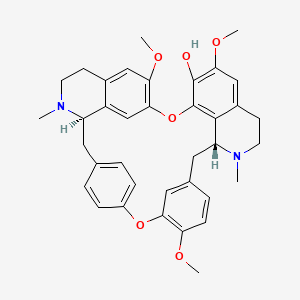
![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)
